molecular formula C17H26N4O B5292931 4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one

4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one

Cat. No. B5292931
M. Wt: 302.4 g/mol
InChI Key: HVUXXBFXWQLHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one is a diazepine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is an important target for anxiolytic and antidepressant drugs. This compound has been found to enhance GABAergic neurotransmission, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its anxiolytic and antidepressant effects, 4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one has been found to exhibit other interesting biochemical and physiological effects. For example, it has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. It has also been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one in lab experiments is its relatively simple synthesis method. This makes it a readily available compound for researchers to use. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and depression. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in humans. Another area of interest is its potential as a treatment for epilepsy and neurodegenerative diseases. Future studies could investigate its anticonvulsant and neuroprotective properties. Finally, this compound could also be studied for its potential use in other areas, such as pain management and addiction treatment.

Synthesis Methods

The synthesis of 4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one has been reported in the literature. The method involves the reaction of 2-methyl-4-(2-nitrovinyl)pyrimidine with cyclopropylmethylamine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then reacted with isopropylmagnesium bromide to yield the final product.

Scientific Research Applications

4-(cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-yl)-1,4-diazepan-5-one has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and depression. Studies have shown that this compound exhibits anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

4-(cyclopropylmethyl)-1-(2-methylpyrimidin-4-yl)-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-12(2)15-11-20(16-6-8-18-13(3)19-16)9-7-17(22)21(15)10-14-4-5-14/h6,8,12,14-15H,4-5,7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUXXBFXWQLHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(=O)N(C(C2)C(C)C)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethyl)-3-isopropyl-1-(2-methylpyrimidin-4-YL)-1,4-diazepan-5-one

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